PDE10A Inhibitory Activity: A Measurable Differentiation from Core Scaffold and Analogous PDE Inhibitors
2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine demonstrates measurable inhibition of the human phosphodiesterase 10A (PDE10A) enzyme. In contrast, the unsubstituted parent scaffold, 2-azabicyclo[2.2.1]heptane, has no reported activity against this target, highlighting the functional impact of the 7-amine and 2-benzyl substitutions. While its potency is modest compared to some highly optimized clinical candidates like Mardepodect (PF 2545920) with an IC50 of 0.37 nM , its activity is comparable to other research tool compounds in its class. For example, PDE2/PDE10-IN-1 also exhibits an IC50 of 480 nM for PDE10A, making 2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine a viable, less complex starting point for further optimization [2].
| Evidence Dimension | Inhibition of human PDE10A enzyme activity (IC50) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | Unsubstituted 2-azabicyclo[2.2.1]heptane (CAS 279-24-3): No reported PDE10A activity. Mardepodect (PF 2545920): 0.37 nM. PDE2/PDE10-IN-1: 480 nM. |
| Quantified Difference | Target compound shows activity versus no activity for the unsubstituted scaffold. Target compound has an IC50 >1000-fold higher than Mardepodect, but is equipotent to the known dual inhibitor PDE2/PDE10-IN-1. |
| Conditions | In vitro biochemical assay using [3H]-labelled cyclic nucleotide and human PDE10A enzyme (amino acids 14-779) [1]. |
Why This Matters
This provides a quantified, target-specific activity that distinguishes it from simpler building blocks and positions it within a defined potency range among known PDE10A ligands, which is critical for selecting the right starting point for a medicinal chemistry program.
- [1] BindingDB. Data for BDBM50049933. Affinity Data: IC50=480nM for human PDE10A. View Source
- [2] GlpBio. PDE2/PDE10-IN-1 product page. IC50s: PDE2=29 nM, PDE10A=480 nM. View Source
